molecular formula C18H18ClNO2 B2905913 2-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide CAS No. 1396847-50-9

2-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide

Cat. No.: B2905913
CAS No.: 1396847-50-9
M. Wt: 315.8
InChI Key: RDJRBHYANULBBN-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide is a synthetic organic compound. Its structure includes a chlorophenyl group, an indene derivative, and an acetamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Indene Derivative: Starting with an indene precursor, a hydroxyl group is introduced through oxidation or hydrolysis.

    Chlorophenyl Acetamide Formation: The chlorophenyl group is attached to an acetamide through nucleophilic substitution or acylation reactions.

    Coupling Reaction: The final step involves coupling the indene derivative with the chlorophenyl acetamide under specific conditions, such as the presence of a base or catalyst.

Industrial Production Methods

Industrial production may involve optimizing the reaction conditions to increase yield and purity. This could include:

    Catalysts: Using metal catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the indene moiety can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide to an amine.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Biological Studies: Investigating its effects on biological pathways and cellular mechanisms.

    Industrial Chemistry: Exploring its use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, such compounds may:

    Bind to Receptors: Interact with specific receptors in the body to modulate biological responses.

    Inhibit Enzymes: Act as inhibitors of enzymes involved in critical biochemical pathways.

    Modulate Pathways: Influence signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-N-methylacetamide: Lacks the indene moiety.

    2-(2-bromophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide: Bromine instead of chlorine.

    N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide: Lacks the chlorophenyl group.

Uniqueness

The presence of both the chlorophenyl and indene moieties in 2-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide may confer unique biological activities and chemical properties, making it a compound of interest for further research.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-16-8-4-2-6-14(16)11-17(21)20-12-18(22)10-9-13-5-1-3-7-15(13)18/h1-8,22H,9-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJRBHYANULBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)CC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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